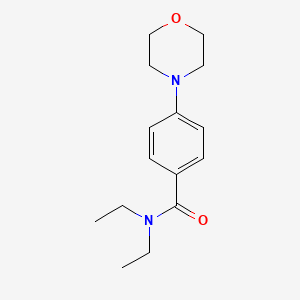
N,N-diethyl-4-(4-morpholinyl)benzamide
Descripción general
Descripción
N,N-diethyl-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Research has identified aromatic sulfonamide inhibitors, including compounds related to N,N-diethyl-4-(4-morpholinyl)benzamide, as effective inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds demonstrate nanomolar inhibitory concentration against CA I, II, IV, and XII, showing potential for therapeutic applications in conditions where CA activity modulation is beneficial (Supuran, Maresca, Gregáň, & Milan Remko, 2013).
Antifungal Activities
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, with structural similarities to this compound, have been synthesized and shown to exhibit antifungal activity. These compounds and their complexes have been tested against pathogens responsible for significant plant diseases, demonstrating their potential in agricultural applications (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Radiolabeling for Medical Imaging
Compounds structurally related to this compound have been investigated for their potential in radiolabeling, specifically with NA123I and NA125I. The optimized conditions for the radiolabeling process and the stability of the radiolabeled products suggest applications in medical imaging, such as in the development of new radiotracers (C. Tsopelas, 1999).
Synthesis Methodologies
Research has focused on the synthesis of biodegradable polyesteramides with pendant functional groups, where morpholine-2,5-dione derivatives (similar to this compound) were utilized. These studies offer insights into the development of novel polymers with potential applications in medical devices and drug delivery systems (P. J. I. Veld, P. Dijkstra, & J. Feijen, 1992).
Pharmaceutical Development
The design and synthesis of benzamides, including this compound analogs, have been explored for their antiproliferative activity in vitro. These compounds have shown potent activity against various cancer cell lines, suggesting their potential as novel antiproliferative agents in cancer therapy (Xiao-meng Wang, Jing Xu, Min-Hang Xin, She-min Lu, & San-qi Zhang, 2015).
Propiedades
IUPAC Name |
N,N-diethyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16(4-2)15(18)13-5-7-14(8-6-13)17-9-11-19-12-10-17/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWFNUOWXGGYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


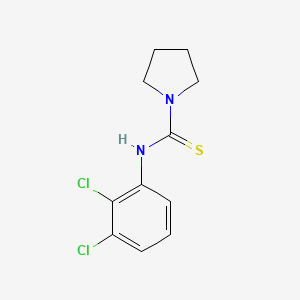
![(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)(2-naphthyl)methanone](/img/structure/B4574687.png)
![2-(2-chlorophenyl)-4-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4574691.png)
![N-[(2,4-dimethylphenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B4574697.png)
![N-(3-acetylphenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4574735.png)
![2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4574744.png)
![{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4574751.png)
![2,4,6-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4574758.png)
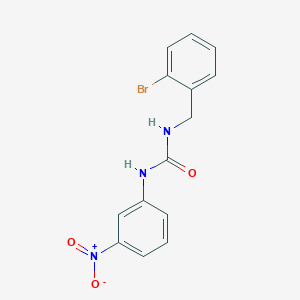
![3-({[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4574773.png)
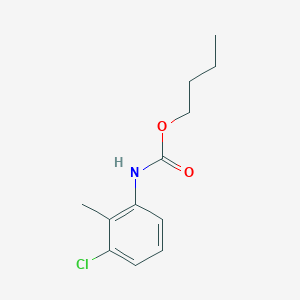
![2-methoxy-6-[[(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)amino]methyl]phenol](/img/structure/B4574782.png)
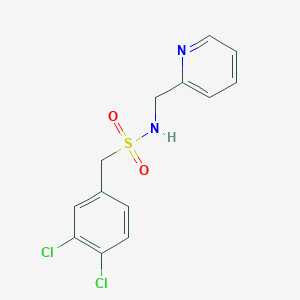
![N'-[1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4574791.png)
